molecular formula C10H12ClNO4 B8181512 (S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride

(S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride

Cat. No.: B8181512
M. Wt: 245.66 g/mol
InChI Key: VLXVGQNYQFQESW-FJXQXJEOSA-N
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Description

(S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural features and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Amination Reaction: Starting from the corresponding benzo[d][1,3]dioxole derivative, the amino group can be introduced through amination reactions using reagents such as ammonia or ammonium salts under specific conditions.

  • Hydrochloride Formation: The free amino acid can be converted to its hydrochloride salt by reacting it with hydrochloric acid, resulting in the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure high yield and purity. The production process may also include purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

(S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form corresponding amine oxides or nitro compounds.

  • Reduction: The compound can undergo reduction reactions to form reduced derivatives.

  • Substitution: The hydroxyl group in the benzo[d][1,3]dioxole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used for oxidation reactions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

  • Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides or nitro derivatives.

  • Reduction: Reduced amino acids or amines.

  • Substitution: Substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

(S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride: has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride: can be compared with other similar compounds, such as:

  • (S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

  • (R)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride

  • 2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid

Uniqueness: The uniqueness of This compound lies in its specific stereochemistry and the presence of the benzo[d][1,3]dioxole ring, which imparts distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

(2S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c11-7(10(12)13)4-6-2-1-3-8-9(6)15-5-14-8;/h1-3,7H,4-5,11H2,(H,12,13);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXVGQNYQFQESW-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=CC=CC(=C2O1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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